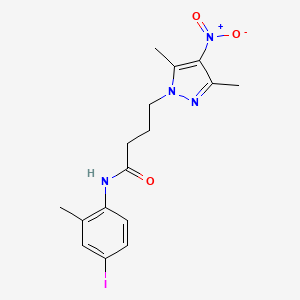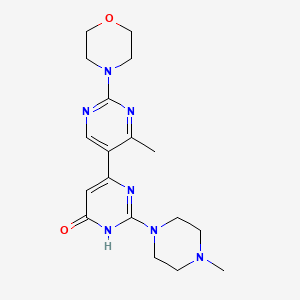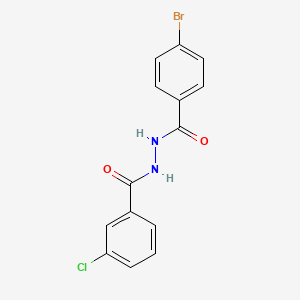
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride, also known as DMDD, is a chemical compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. DMDD is a member of the class of acetylenic alcohols and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).
Wissenschaftliche Forschungsanwendungen
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been studied extensively in scientific research due to its potential as a therapeutic agent for various neurological disorders. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Wirkmechanismus
The exact mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is not fully understood. However, it is believed that 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride acts as a GABA-mimetic compound, binding to GABA receptors in the brain and enhancing GABAergic neurotransmission. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to increase the activity of GABA-A receptors in the brain, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been found to have a number of biochemical and physiological effects in animal models. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have anxiolytic effects in animal models of anxiety, reducing anxiety-like behaviors and increasing social interaction. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have sedative effects, reducing locomotor activity and inducing sleep in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using commercially available starting materials. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride also has a high degree of selectivity for GABA receptors, making it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders.
One limitation of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is that its effects on humans are not fully understood. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has not been extensively studied in humans, and its potential side effects and toxicity are not well characterized. Additionally, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has a short half-life and is rapidly metabolized in the body, which may limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
Despite these limitations, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has potential as a therapeutic agent for various neurological disorders. Future research should focus on further characterizing the pharmacokinetics and pharmacodynamics of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride in humans, as well as investigating its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride and its effects on GABAergic neurotransmission. Overall, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride shows promise as a novel therapeutic agent for neurological disorders, and further research is needed to fully realize its potential.
Synthesemethoden
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-2-pentanone with diethylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with propargyl bromide to form the acetylenic amine, which is subsequently oxidized with potassium permanganate to yield 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride.
Eigenschaften
IUPAC Name |
1-(diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-5-8-10-13(4,15)11-9-12-14(6-2)7-3;/h5,15H,1,6-8,10,12H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQVMPJGTDVTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(CCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)


![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)



![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)
![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)
![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)